REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][C:10]([S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])=[CH:9]2)([O-])=O>C(O)(=O)C.[Fe]>[C:17]1([S:14]([C:10]2[CH:11]=[N:12][C:13]3[C:8]([CH:9]=2)=[CH:7][CH:6]=[CH:5][C:4]=3[NH2:1])(=[O:15])=[O:16])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for a further 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with acetic acid
|
Type
|
CONCENTRATION
|
Details
|
the collected filtrates concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with ammonium hydroxide solution (25%), water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C=1C=NC2=C(C=CC=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |